2-[Methyl(phenylmethyl)amino]ethanol-d3

Stable isotope labeling Building block synthesis Site-specific deuteration

2-[Methyl(phenylmethyl)amino]ethanol-d3 (also synonymized as N-Benzyl-N-methylethanolamine-d3, CAS unlabeled reference 101-98-4) is a stable-isotope-labeled tertiary benzylamine building block carrying three deuterium atoms specifically on the N-methyl group. The compound is supplied as an oil with molecular formula C₁₀H₁₂D₃NO and molecular weight 168.25 g/mol; solubility is reported in methanol and THF.

Molecular Formula C₁₀H₁₂D₃NO
Molecular Weight 168.25
Cat. No. B1160802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(phenylmethyl)amino]ethanol-d3
Synonyms2-(Benzylmethylamino)ethanol-d3;  2-(Benzylmethylamino)ethanol-d3;  2-(N-Methylbenzylamino)ethanol-d3;  2-(N-benzyl-N-methylamino)ethanol-d3;  2-[Methyl(phenylmethyl)amino]ethanol-d3;  Benzyl(2-hydroxyethyl)methylamine-d3;  N-Benzyl-N-methyl(2-hydroxyethyl
Molecular FormulaC₁₀H₁₂D₃NO
Molecular Weight168.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Methyl(phenylmethyl)amino]ethanol-d3 (TRC M320467) – Core Identity and Procurement-Relevant Classification


2-[Methyl(phenylmethyl)amino]ethanol-d3 (also synonymized as N-Benzyl-N-methylethanolamine-d3, CAS unlabeled reference 101-98-4) is a stable-isotope-labeled tertiary benzylamine building block carrying three deuterium atoms specifically on the N-methyl group . The compound is supplied as an oil with molecular formula C₁₀H₁₂D₃NO and molecular weight 168.25 g/mol; solubility is reported in methanol and THF . It is primarily utilized as a deuterated synthetic precursor for the preparation of isotopically labeled dihydropyrimidin-2(1H)-ones (DHPMs) that act as sodium iodide symporter (NIS) inhibitors, and also in the synthesis of deuterated pseudopeptides targeting β-sheet aggregation [1].

2-[Methyl(phenylmethyl)amino]ethanol-d3 – Why Unlabeled or Differently Deuterated Analogs Cannot Be Interchanged in Quantitative Workflows


Substituting the unlabeled 2-[methyl(phenylmethyl)amino]ethanol (CAS 101-98-4, MW 165.23) or the d4 isotopologue (CAS 1219803-10-7, MW 169.26) for the d3 compound introduces distinct analytical vulnerabilities that preclude interchangeability in procurement for isotope-dilution or tracer applications [1]. The N-methyl-d3 label confers a +3.02 Da mass shift relative to the unlabeled analyte, providing a clean, interference-free detection window in LC-MS/MS selected reaction monitoring (SRM) without the risk of chromatographic isotope fractionation that can occur with larger mass shifts [2]. The ethanol-backbone-d4 isotopologue (deuterated on the ethylene bridge rather than the N-methyl group) presents a fundamentally different metabolic stability profile owing to site-specific kinetic isotope effects, and its physical form (typically solid at room temperature versus the oil of the d3) demands different handling and solubilization protocols, further reinforcing the non-fungibility of these reagents in validated synthetic and bioanalytical methods .

2-[Methyl(phenylmethyl)amino]ethanol-d3 – Comparator-Referenced Quantitative Evidence for Procurement Decision-Making


N-Methyl-d3 vs. Ethanol-Backbone-d4 – Site-Specific Deuteration Confers Distinct Molecular Weight, Physical Form, and Synthetic Utility

The d3 isotopologue carries deuterium exclusively on the N-methyl substituent (N-CD₃), whereas the commercially available d4 alternative (CAS 1219803-10-7) is deuterated on the ethanol backbone (CD₂CD₂OH) . The d3 has an average molecular weight of 168.25 g/mol (monoisotopic mass 168.134 Da); the d4 has a molecular weight of 169.26 g/mol (monoisotopic mass 169.141 Da); the unlabeled compound has a molecular weight of 165.23 g/mol . The d3 compound is supplied as an oil; the d4 analog is typically a solid at room temperature, requiring different storage and dissolution protocols . Positional deuteration on the N-methyl group preserves the native ethanol hydroxyl as an unlabeled reactive handle for downstream conjugation, while still providing a stable isotopic signature through the N-CD₃ moiety.

Stable isotope labeling Building block synthesis Site-specific deuteration

Chemical Purity Baseline – d3 Compound Meets ≥95% Purity Threshold with Documented Certificate of Analysis Availability

Multiple reputable vendors report chemical purity of ≥95% for 2-[methyl(phenylmethyl)amino]ethanol-d3 (TRC M320467) . The unlabeled parent compound is commercially available at purities ranging from 90% (technical grade) to ≥98% (analytical standard grade), with the 90% grade priced at approximately $140.80/500 g . The d4 analog (CAS 1219803-10-7) is specified at ≥98% chemical purity with 99 atom% D isotopic enrichment from CDN Isotopes . The d3 compound fills a purity tier that balances isotopic incorporation with cost-effectiveness for building-block applications where the labeled product is further derivatized, and the final purity is determined post-synthesis.

Chemical purity Quality control Reference standard

Synthetic Utility as a Deuterated DHPM Precursor – Direct Evidence from the Biginelli Reaction-Based NIS Inhibitor Synthesis Platform

2-[Methyl(phenylmethyl)amino]ethanol-d3 serves as a direct isotopic building block for the synthesis of deuterated 4-aryl-3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of picomolar-potency sodium iodide symporter (NIS) inhibitors . The unlabeled parent compound is explicitly cited as a reagent in the preparation of DHPM NIS inhibitors in the foundational ChemMedChem 2013 study (Lacotte et al.), which characterized 115 derivatives and identified lead compounds with IC₅₀ values of 3.2 nM in FRTL5 rat thyroid cells, and subsequent work achieving 65 pM potency [1]. The patent family EP 2682389 A1 / WO 2014203044 A1 establishes the dihydropyrimidinone scaffold as the basis for pharmaceutical compositions targeting NIS-mediated iodide transport [2]. The d3 isotopologue enables direct stoichiometric replacement in this validated synthetic route, yielding the corresponding deuterated DHPM for use as an internal standard in bioanalytical quantification without requiring post-synthetic hydrogen-deuterium exchange.

Dihydropyrimidinone synthesis Sodium iodide symporter Biginelli reaction

Dual-Application Scope – Deuterated Building Block for Both NIS Inhibitor and β-Sheet Aggregation Inhibitor Pseudopeptide Synthesis

Beyond the validated DHPM NIS inhibitor application, 2-[methyl(phenylmethyl)amino]ethanol-d3 is documented for use in the synthesis of a new class of deuterated pseudopeptides designed as potential inhibitors of β-sheet aggregation . The unlabeled analog is cited in this context alongside the DHPM application in multiple chemical database entries . This dual-pathway applicability distinguishes the d3 compound from the related N-methylbenzylamine-d3 (CAS 122025-09-6), which lacks the hydroxyethyl side chain essential for pseudopeptide backbone construction. The d4 isotopologue (ethanol-backbone-labeled) could theoretically serve similar synthetic roles, but deuteration at the ethanol terminus would be lost or scrambled during coupling and deprotection steps, whereas the N-methyl-d3 label is metabolically and chemically stable throughout peptide synthesis protocols.

Pseudopeptide synthesis β-Sheet aggregation Amyloid inhibition

Physicochemical Property Reference – Density, Boiling Point, and Solubility Profile vs. the Unlabeled Parent Compound

While specific density and boiling point data for the d3 isotopologue are not independently published, the unlabeled parent compound (CAS 101-98-4) has well-characterized physicochemical properties: density 1.017 g/mL at 25 °C, boiling point 95–105 °C at 2 mmHg, refractive index n²⁰/D 1.529, and flash point >230 °F [1]. The d3 compound is reported as an oil soluble in methanol and THF, consistent with the behavior of the unlabeled liquid . For laboratory procurement, this means standard liquid-handling protocols (syringe, micropipette) are directly transferable from the unlabeled compound, unlike the d4 solid which requires gravimetric dispensing and potentially different solvent systems for dissolution . The solubility in THF is particularly relevant for the Biginelli reaction conditions commonly employing ethereal or polar aprotic solvents.

Physicochemical properties Solubility Reagent handling

2-[Methyl(phenylmethyl)amino]ethanol-d3 – Evidence-Backed Procurement Scenarios for Research and Industrial Use


Synthesis of Deuterated Dihydropyrimidinone Internal Standards for NIS Inhibitor Bioanalysis

Researchers quantifying DHPM-based sodium iodide symporter inhibitors in biological matrices (plasma, tissue homogenates) require a stable-isotope-labeled internal standard to correct for matrix effects and ionization variability in LC-MS/MS. The d3 compound serves as the direct building block for synthesizing the deuterated DHPM via the Biginelli multicomponent reaction, as validated by the Lacotte et al. ChemMedChem 2013 platform [1]. The N-methyl-d3 label provides a +3.02 Da mass shift sufficient for SRM-based quantification without chromatographic co-elution issues, while preserving the native hydroxyethyl reactive handle for incorporation into the dihydropyrimidinone ring . This application is directly supported by the patent family EP 2682389 A1 defining DHPM NIS inhibitors as pharmaceutical agents [2].

Preparation of Isotopically Labeled Pseudopeptide β-Sheet Aggregation Probes

Investigators studying amyloidogenic protein aggregation (Alzheimer's disease, systemic amyloidosis) can incorporate the d3 building block into pseudopeptide backbones targeting β-sheet structures. The N-CD₃ label remains chemically stable through solid-phase peptide synthesis and carbodiimide-mediated coupling steps, enabling the final deuterated pseudopeptide to serve as an internal standard for quantitative proteomics or as a tracer for cellular uptake and metabolic stability studies [1]. The unlabeled analog is cited in this application alongside references to Klein, J. et al. for the pseudopeptide class .

Metabolic Pathway Tracing of Tertiary Benzylamine-Containing Drug Candidates

For pharmaceutical development programs involving N-benzyl-N-methyl-containing lead compounds (e.g., nicardipine-related structures, where N-benzyl-N-methylethanolamine is a known impurity [1]), the d3 compound provides a ready isotopic tracer. Because deuteration is positioned on the N-methyl group, N-dealkylation metabolic pathways—a common clearance mechanism for tertiary amines—can be tracked via the loss or retention of the deuterium signature in metabolite profiling studies using high-resolution mass spectrometry . The oil physical form facilitates direct use in in vitro microsomal incubation protocols without pre-dissolution in DMSO.

Quality Control and Reference Standard for Deuterated Building Block Inventory

Analytical laboratories and CROs maintaining inventories of deuterated synthetic precursors can procure the d3 compound (TRC M320467) as a characterized building block with ≥95% chemical purity [1]. The compound is supplied by Toronto Research Chemicals, a leading manufacturer of complex organic chemicals for biomedical research established in 1982, with documented NMR and MS structure confirmation available via Certificate of Analysis . The availability in pre-weighed quantities (50 mg, 100 mg, 250 mg) supports both pilot-scale method development and full-scale production of deuterated final compounds [2].

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